molecular formula C24H20N2O5 B2606188 N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide CAS No. 861209-41-8

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

Cat. No. B2606188
CAS RN: 861209-41-8
M. Wt: 416.433
InChI Key: HEYICIGIRSDQEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide” can be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC) Treatment

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Upregulation of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) is associated with TNBC progression. Researchers have explored the inhibitory effects of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide and its derivatives against EGFR and VEGFR-2 using computational methods . These compounds exhibit strong electronic characteristics and meet ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements. Notably, the MOLb-VEGFR-2 complex demonstrated the highest binding affinity (−9.925 kcal/mol), suggesting potential as targeted therapy for TNBC.

Computational Chemistry Studies

The compound’s theoretical vibrational analysis and computational investigations provide valuable insights into its behavior, stability, and interactions with biological macromolecules .

Synthetic Chemistry and Derivatives

Exploring modifications of this compound can lead to novel derivatives with enhanced properties. Researchers can synthesize analogs and evaluate their biological activities.

Nureni Ipinloju, et al. “Quantum evaluation and therapeutic activity of (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach.” Journal of Molecular Modeling, Volume 29, article number 159, 2023. “Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl- N ′- (3-phenoxybenzylidene)-1 H -1,2,3-triazole-4-carbohydrazide.” Molecules, Volume 27, Issue 7, 2022.

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This binding inhibits the activity of these receptors, thereby preventing the signaling pathways that lead to cancer cell proliferation .

Biochemical Pathways

Upon binding to EGFR and VEGFR-2, N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide disrupts several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively slow down or stop the growth of cancer cells .

Pharmacokinetics

In silico models suggest that the compound meets the admet and drug-likeness requirements without violating lipinski’s rule of five . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide’s action include the inhibition of cancer cell proliferation and angiogenesis . By binding to EGFR and VEGFR-2, the compound prevents the activation of downstream signaling pathways, leading to a decrease in cancer cell growth and survival .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-30-17-9-6-15(7-10-17)13-25-24(29)19-5-3-2-4-18(19)23(28)16-8-11-21-20(12-16)26-22(27)14-31-21/h2-12H,13-14H2,1H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYICIGIRSDQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide

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